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molecular formula C9H10O3 B1678282 Paeonol CAS No. 552-41-0

Paeonol

Cat. No. B1678282
M. Wt: 166.17 g/mol
InChI Key: UILPJVPSNHJFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610738B2

Procedure details

2,4-Dihydroxyacetophenone was alkylated with bromoethane in acetone in the presence of potassium carbonate to obtain 2-hydroxy-4-methoxyacetophenone. Using this compound and 2-methoxy-benzoic acid as starting materials, the syntheses according to Examples 1a, b, c, and d yielded the compound (m.p.: 153-154.5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].Br[CH2:13]C.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([O:11][CH3:13])=[CH:8][C:9]=1[OH:10])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(C=C(C=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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